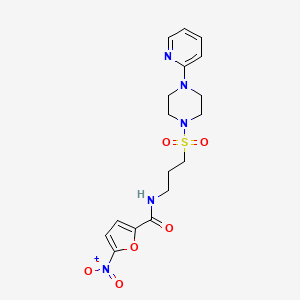

5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O6S/c23-17(14-5-6-16(28-14)22(24)25)19-8-3-13-29(26,27)21-11-9-20(10-12-21)15-4-1-2-7-18-15/h1-2,4-7H,3,8-13H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMCZXFCJCZINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan-2-carboxamide core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-furoic acid and an amine derivative.

Introduction of the Nitro Group: Nitration of the furan ring is achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.

Attachment of the Piperazine Moiety: The piperazine derivative is introduced via a nucleophilic substitution reaction, where the pyridin-2-yl group is attached to the piperazine ring.

Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative, forming the sulfonyl linkage to the piperazine moiety.

Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the nitro-furan carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems could be employed to enhance efficiency and yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The sulfonyl and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Amines: From the reduction of the nitro group.

Substituted Derivatives: From nucleophilic substitution reactions on the sulfonyl or piperazine moieties.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

Therapeutic Agents: Potential use in the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Diagnostic Tools: Could be used in the development of diagnostic agents due to its ability to bind to specific biological targets.

Industry

Material Science:

Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine and sulfonyl groups can enhance binding affinity to biological targets. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural analogs of nitrofuran carboxamides

*Calculated based on molecular formula.

- Synthetic Efficiency : The target compound’s synthesis likely involves multi-step reactions, similar to the synthesis of Compounds 2 and 3 in , which utilize carbodiimide-mediated amide bond formation. However, the introduction of the sulfonylpiperazine-propyl group may reduce yields compared to simpler alkyl/aryl substituents due to steric hindrance .

Table 2: Sulfonylpiperazine-containing analogs

- Synthetic Challenges : Compound 10l (7% yield) highlights the difficulty of introducing cyclopropyl groups to sulfonylpiperazine-nitroaniline systems, suggesting that analogous modifications in the target compound may require optimized conditions .

Functional and Pharmacological Comparisons

- Antifungal Potential: Compounds 2 and 3 in exhibit antifungal activity, likely due to the nitrofuran moiety’s ability to generate reactive oxygen species. The target compound’s pyridinylpiperazine-sulfonyl group may enhance target specificity toward fungal cytochrome P450 enzymes, though this remains untested .

- Toxicity Profile : Nitrofurans like Compound 2 are associated with dose-dependent hepatotoxicity, a concern that may extend to the target compound unless the sulfonylpiperazine group mitigates metabolic activation .

Physicochemical Properties

Table 3: Calculated physicochemical properties

| Compound Name | logP* | Polar Surface Area (Ų)* | Solubility (mg/mL)* |

|---|---|---|---|

| This compound | 1.2 | 130 | ~0.1 |

| Compound 2 | 0.8 | 95 | ~1.5 |

| Compound 3 | 0.7 | 90 | ~2.0 |

*Estimated using computational tools (e.g., SwissADME).

- The target compound’s higher polar surface area and logP compared to Compounds 2 and 3 suggest reduced membrane permeability but improved solubility in polar solvents, aligning with trends observed in sulfonylpiperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.